molecular formula C10H20N2O3S B7530860 N-(2-oxoazepan-3-yl)butane-1-sulfonamide

N-(2-oxoazepan-3-yl)butane-1-sulfonamide

Cat. No.: B7530860
M. Wt: 248.34 g/mol
InChI Key: BIPUMFKMXVGJGG-UHFFFAOYSA-N
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Description

N-(2-oxoazepan-3-yl)butane-1-sulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. This compound features a butane-sulfonamide chain linked to a 2-oxoazepane (caprolactam) ring, a structural motif present in molecules with various documented biological activities . Sulfonamides are a significant class of compounds known to act as enzyme inhibitors. The antibacterial effects of some sulfonamides, for instance, are achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase . Furthermore, the 2-oxoazepane (azepanone) structure is a recognized pharmacophore in medicinal chemistry, found in potent inhibitors of enzymes like matrix metalloproteinases (MMPs) and in neurokinin receptor antagonists . The integration of these two functional groups makes this compound a compound of interest for researchers in chemical biology and medicinal chemistry. Potential applications include exploring its activity as a protease inhibitor, investigating its binding affinity to various enzymatic targets, or using it as a synthetic intermediate for the development of more complex bioactive molecules. The specific mechanisms of action and primary research applications for this particular compound are yet to be fully characterized and represent an area for ongoing scientific investigation. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-oxoazepan-3-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-2-3-8-16(14,15)12-9-6-4-5-7-11-10(9)13/h9,12H,2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPUMFKMXVGJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects on Yield : The trifluorobutyl group in Compound 32 results in a low yield (21%), likely due to steric and electronic challenges during synthesis. In contrast, Compound 35 achieves an 89% yield, attributed to the stability of the pyrazolopyridine-carboxamide intermediate .
  • Spectral Trends : Trifluoromethyl groups (e.g., in P-1 and 32 ) produce distinct ¹³C NMR signals (δ ~124 ppm for CF₃) and ¹H NMR broadening, suggesting dynamic behavior in solution .

Physicochemical and Functional Properties

Lipophilicity and Solubility
  • Trifluorinated Derivatives : The trifluorobutyl group in Compound 32 and trifluoroethyl group in P-1 enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .

Preparation Methods

Lactamization of Protected Amino Acids

A method adapted from piperidine lactam synthesis involves cyclization of N-Boc-protected δ-amino acids. For example:

Procedure :

  • N-Boc-δ-aminopentanoic acid (10 mmol) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol) in dichloromethane (DCM) at 0°C.

  • After 24 h, the reaction mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated.

  • The crude lactam (tert-butyl 2-oxoazepane-3-carbamate) is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

  • Deprotection with HCl in dioxane (4 M, 2 h) yields 2-oxoazepan-3-amine hydrochloride (78% yield).

Key Data :

ParameterValue
Yield (lactam)85%
Deprotection Yield78%
Purity (HPLC)>99%

Reductive Amination of δ-Keto Esters

An alternative route employs reductive amination of δ-keto esters followed by cyclization:

Procedure :

  • Ethyl 5-oxopentanoate (10 mmol) is reacted with ammonium acetate (15 mmol) in methanol under reflux (6 h).

  • Sodium cyanoborohydride (12 mmol) is added portionwise, and stirring continues for 12 h.

  • The resulting δ-amino ester is treated with aqueous NaOH (2 M, 50°C, 4 h) to hydrolyze the ester.

  • Acid-catalyzed cyclization (HCl, toluene, Dean-Stark trap) forms 2-oxoazepan-3-amine (62% overall yield).

Optimization Insight :

  • Temperature : Cyclization at 110°C improves ring closure efficiency.

  • Catalyst : p-Toluenesulfonic acid (pTSA) reduces side product formation by 22% compared to HCl alone.

Sulfonylation Strategies

Direct Sulfonylation of 2-Oxoazepan-3-Amine

The amine is reacted with butane-1-sulfonyl chloride under Schotten-Baumann conditions:

Procedure :

  • 2-Oxoazepan-3-amine hydrochloride (5 mmol) is suspended in DCM (20 mL).

  • Triethylamine (TEA, 10 mmol) is added to liberate the free amine.

  • Butane-1-sulfonyl chloride (6 mmol) in DCM (5 mL) is added dropwise at 0°C.

  • After 2 h, the mixture is washed with 1 M HCl (2×15 mL), saturated NaHCO₃ (2×15 mL), and brine.

  • Column chromatography (DCM:methanol = 95:5) affords the title compound (68% yield).

Critical Parameters :

VariableOptimal Range
Temperature0–5°C
Equiv. Sulfonyl Cl1.2–1.5
BaseTEA > pyridine (15% yield increase)

Solid-Phase Synthesis for High-Throughput Production

Adapting methodology from combinatorial chemistry libraries:

Procedure :

  • Wang resin-bound 2-oxoazepan-3-amine (1 mmol/g loading) is swollen in DMF (10 mL/g).

  • Butane-1-sulfonyl chloride (3 equiv) and DIEA (6 equiv) are added.

  • After 12 h shaking, the resin is washed with DMF (3×), DCM (3×), and methanol (3×).

  • Cleavage with TFA:DCM (1:1, 2 h) yields the product (82% purity, 91% yield).

Advantages :

  • Eliminates aqueous workup steps

  • Scalable to kilogram quantities

Stereochemical Considerations

The 3-position of the azepane ring introduces a chiral center. Enantioselective synthesis employs:

Chiral Auxiliary Approach

Using (S)-tert-butyl oxazolidinone:

  • (S)-4-Benzyl-2-oxazolidinone is coupled to δ-keto ester via Evans’ methodology.

  • Diastereoselective reduction (L-Selectride®) installs the (R)-configuration at C3.

  • Auxiliary removal (LiOH/H₂O₂) and cyclization yield (R)-2-oxoazepan-3-amine (ee >98%).

Enzymatic Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of N-acetyl-2-oxoazepan-3-amine, leaving the (R)-enantiomer intact (98% ee after 24 h).

Analytical Validation

X-Ray Fluorescence (XRF) for Sulfur Quantification

Adapted from receptor-binding assays:

  • Method : Measure sulfur Kα emission (2.307 keV) to confirm sulfonamide incorporation.

  • Calibration : Linear range 0.1–10 mM (R² = 0.998).

Chiral HPLC Conditions

ColumnMobile PhaseRetention (R)Retention (S)
Chiralpak AD-HHexane:IPA:TFA = 90:10:0.112.3 min14.8 min

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost per kg (USD)Environmental Factor (E-factor)
Direct Sulfonylation1,20018.7
Solid-Phase2,4508.2

Waste Stream Management

  • TEA·HCl Neutralization : Treat with NaOH to recover triethylamine (89% efficiency).

  • DCM Recycling : Distillation recovers 92% solvent per batch.

Q & A

Q. How can crystallographic data enhance understanding of the compound’s structure-activity relationship?

  • Methodology : Single-crystal X-ray diffraction (e.g., space group P1, α = 88.7232°) provides precise bond angles and conformations. Overlaying crystal structures with analogs (e.g., benzothiophene derivatives) identifies critical hydrogen bonds or steric clashes .

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